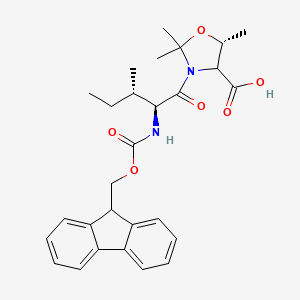

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H34N2O6 |

|---|---|

分子量 |

494.6 g/mol |

IUPAC 名称 |

(5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24?/m0/s1 |

InChI 键 |

VZNSFSVZJYPRMN-SJLVKXLISA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N1C([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

规范 SMILES |

CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ile-Thr(psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a specialized dipeptide derivative crucial for advancing peptide synthesis and drug development. This document details its role in overcoming synthetic challenges and provides insights into its practical application.

Core Concepts: Structure and Function

This compound is a dipeptide composed of Isoleucine (Ile) and a modified Threonine (Thr) residue.[1] The key feature of this molecule is the pseudoproline (psi(Me,Me)pro) modification on the threonine residue. This modification involves the formation of a temporary, acid-labile oxazolidine (B1195125) ring from the threonine's side-chain hydroxyl group and its backbone amide nitrogen.[2][3] This cyclic structure introduces a "kink" in the peptide backbone, mimicking the conformational effect of proline.[3][4]

The primary function of this pseudoproline dipeptide is to disrupt the formation of secondary structures, particularly beta-sheets, which are a common cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2] By preventing aggregation, this compound enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher purity, and better overall yields of the final peptide product.[1][3]

Synonyms: (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, Fmoc-Ile-Thr[Ψ(Me,Me)Pro]-OH[5]

Physicochemical and Technical Properties

A summary of the key quantitative and qualitative properties of this compound is provided in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 957780-52-8[5] |

| Molecular Formula | C₂₈H₃₄N₂O₆[5] |

| Molecular Weight | 494.59 g/mol [5] |

| Appearance | White to off-white powder[5] |

| Purity | Typically ≥97% (HPLC/TLC) |

| Storage Conditions | Store at ≤ -4 °C[5] |

Table 2: Solubility Profile

| Solvent | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a primary solvent in Fmoc-SPPS.[6][7] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF, known for its excellent solvating properties, especially for hydrophobic sequences.[6][7] |

| Dichloromethane (DCM) | Limited | Less commonly used for dissolving Fmoc-amino acids but may be used in some washing steps.[6][8] |

Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis of pseudoproline dipeptides generally follows a two-step process. The following is a representative protocol:

-

Dipeptide Formation: Fmoc-Isoleucine is coupled to unprotected L-Threonine using standard solution-phase peptide coupling methods.

-

Cyclization to form the Pseudoproline: The resulting dipeptide (Fmoc-Ile-Thr-OH) is then reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the dimethyl-substituted oxazolidine ring of the pseudoproline moiety.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This dipeptide is incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. The key advantage is its use in sequences prone to aggregation.

General Fmoc-SPPS Cycle:

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like DMF or NMP.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid or peptide is removed with a 20% solution of piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

In a separate vessel, this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

The activated dipeptide solution is then added to the resin.

-

The coupling reaction is allowed to proceed for a specified time, which can be monitored for completion.

-

-

Washing: The resin is washed again with DMF to remove any unreacted reagents.

-

Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acid until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The TFA treatment regenerates the native threonine residue.[3][4]

Applications in Research and Drug Development

The primary application of this compound lies in its ability to enable the synthesis of "difficult" peptides. These are sequences that are often long, hydrophobic, or have a high propensity to aggregate, making their synthesis by standard methods challenging or impossible.

-

Synthesis of Aggregation-Prone Peptides: It has been instrumental in the successful synthesis of peptides known for aggregation, such as amyloid-beta peptides and human amylin.[1]

-

Improving Yields and Purity: By preventing aggregation, this dipeptide leads to more efficient and complete coupling reactions, resulting in higher yields and purer crude peptide products, which simplifies subsequent purification steps.[2]

-

Drug Development: In the development of peptide-based therapeutics, the ability to synthesize complex and previously inaccessible sequences opens up new avenues for drug design and discovery.[5] It allows for the creation of novel peptides with potentially improved pharmacological properties.[5]

-

Bioconjugation: This compound is also utilized in bioconjugation, where peptides are attached to other molecules to enhance their therapeutic delivery and efficacy.[5]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts behind the utility of this compound.

Caption: Logic diagram illustrating how pseudoproline dipeptides prevent aggregation in SPPS.

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

References

The Strategic Advantage of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Difficult Peptide Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, is often hampered by the intrinsic properties of the peptide sequence itself. During solid-phase peptide synthesis (SPPS), growing peptide chains can self-associate and form intractable aggregates, leading to poor reaction kinetics, low yields, and complex purification challenges. This phenomenon, primarily driven by intermolecular hydrogen bonding to form β-sheet structures, is particularly pronounced in long or hydrophobic sequences, often termed "difficult sequences."

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide, a powerful chemical tool designed to overcome these obstacles.[1][2][3] By introducing a temporary "kink" into the peptide backbone, this building block effectively disrupts the formation of secondary structures, enhancing chain solvation and dramatically improving the efficiency and success rate of peptide synthesis.[1][2][4] This guide provides a comprehensive overview of the benefits, mechanism of action, and practical application of this compound.

Core Benefits and Mechanism of Action

This compound is a dipeptide where the threonine residue has been reversibly protected as a 2,2-dimethyloxazolidine (B1633789) ring.[5] This cyclic structure mimics the conformational constraints of proline, hence the name "pseudoproline" (ψ-Pro).[1][2] Its incorporation into a peptide sequence offers several distinct advantages:

-

Disruption of Aggregation: The primary function of the pseudoproline moiety is to introduce a cis-amide bond conformation in the peptide backbone, sterically preventing the inter-chain hydrogen bonding required for β-sheet formation.[1][2][6] This keeps the peptide chains separated and well-solvated on the solid support.

-

Improved Yield and Purity: By preventing aggregation, reactive sites remain accessible, leading to more efficient and complete coupling and deprotection reactions.[1][4] This translates directly to higher yields of the target peptide and a significantly purer crude product, which simplifies subsequent HPLC purification.[7]

-

Enhanced Solubility: The structure-breaking effect of the pseudoproline residue persists even after the peptide is cleaved from the resin (if cleaved under mild conditions that preserve the ring), which can aid in the purification and handling of otherwise insoluble peptides.[3][4]

-

Reversibility: The oxazolidine (B1195125) ring is stable to the basic conditions of Fmoc deprotection (piperidine) but is cleanly and completely cleaved by standard trifluoroacetic acid (TFA) cocktails during the final cleavage step, regenerating the native threonine residue without any residual modification.[3][4][8]

The mechanism by which pseudoproline dipeptides prevent aggregation is illustrated below.

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides has been shown to be transformative in the synthesis of notoriously difficult peptides, turning failed syntheses into successful ones. The following table summarizes results from published case studies, comparing standard synthesis protocols with those incorporating pseudoproline building blocks.

| Peptide Sequence | Standard Synthesis Outcome | Pseudoproline-Assisted Synthesis Outcome | Reference |

| Model Difficult Peptide (11-mer) | Very poor results; complex mixture of truncated and deletion peptides. | Dramatic increase in efficiency; desired product obtained in excellent yield and purity. | [5][9] |

| Human Amylin (hIAPP, 8-37 fragment) | Produced only trace amounts of the desired peptide. | High yield of the desired product; crude material was pure enough for direct subsequent reactions. | [4][10] |

| Human Growth Hormone (hGH) fragment (16-mer) | Crude product was not purifiable. | Achieved a purifiable crude product for the first time with an HPLC purity of 42%. | [11] |

| RANTES (24-91) (68-mer) | High aggregation propensity, difficult to synthesize. | Synthesized efficiently using a combination of a specialized resin and pseudoproline dipeptides. | [4] |

Experimental Protocol: Incorporation of this compound

The primary advantage of using a pre-formed dipeptide like this compound is its seamless integration into standard automated or manual Fmoc-SPPS protocols without the need for specialized equipment.[4] It is used to replace a target Ile-Thr sequence. The sterically hindered nitrogen of the oxazolidine ring makes direct coupling difficult, which is why the dipeptide form is essential.[4][11]

Below is a representative protocol for a single coupling cycle using this dipeptide on a solid-phase synthesizer.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagents: e.g., HBTU/HOBt/DIEA or DIC/OxymaPure

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

-

Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Treat the resin again with 20% piperidine in DMF for 10-20 minutes to ensure complete removal of the Fmoc group. Drain.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and by-products. A typical wash cycle is:

-

DMF (5 times)

-

DCM (3 times)

-

DMF (5 times)

-

-

Dipeptide Coupling:

-

Prepare the activation solution: Dissolve this compound (3-5 equivalents relative to resin loading) and an activator like HBTU/HOBt (3-5 eq.) in DMF. Add DIEA (6-10 eq.) to begin pre-activation (typically 1-2 minutes).

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Reaction completion can be monitored with a Kaiser test.

-

-

Washing: Wash the resin thoroughly to remove excess reagents and by-products (repeat step 3).

-

Cycle Repetition: The resin is now ready for the deprotection of the newly added dipeptide's Fmoc group and the coupling of the next amino acid in the sequence.

-

Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline's oxazolidine ring, are removed simultaneously using a TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[7]

The general workflow for a single synthesis cycle is depicted in the diagram below.

Conclusion

This compound and other pseudoproline dipeptides are indispensable tools in modern peptide chemistry. They provide a robust and straightforward solution to the pervasive problem of peptide aggregation during SPPS. By temporarily modifying the peptide backbone to favor a non-aggregating conformation, these reagents enable the successful synthesis of complex, hydrophobic, and long peptides that are often inaccessible by standard methods. The resulting improvements in yield, purity, and solubility make pseudoproline dipeptides a critical component of the toolkit for any researcher, scientist, or drug development professional working on challenging peptide targets.

References

- 1. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Role of Pseudoprolines in Preventing Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide aggregation during solid-phase peptide synthesis (SPPS) and subsequent handling is a primary obstacle in the manufacturing of complex, hydrophobic, or lengthy peptides. This aggregation, driven by the formation of intermolecular β-sheet structures, leads to poor reaction kinetics, low synthesis yields, and significant purification challenges. Pseudoproline dipeptides are powerful, commercially available tools designed to mitigate these issues. By temporarily inducing a "kink" in the peptide backbone, pseudoprolines effectively disrupt the hydrogen bonding patterns required for β-sheet formation. This guide provides an in-depth examination of the mechanism of action, presents quantitative data on their efficacy, details key experimental protocols for their use and evaluation, and offers visualizations of the underlying processes.

The Core Problem: Peptide Aggregation

During Fmoc-SPPS, the growing peptide chain is attached to a solid support. In sequences prone to aggregation, these resin-bound chains can self-associate through intermolecular hydrogen bonds, forming stable β-sheet structures. This process physically obstructs the N-terminal amine, hindering its access to reagents for Fmoc deprotection and the coupling of the next amino acid. The consequences are severe:

-

Incomplete or Failed Couplings: Leading to a high percentage of deletion and truncated peptide impurities.

-

Low Crude Purity: Complicating downstream purification efforts significantly.

-

Poor Solubility: The aggregated crude product is often difficult to dissolve for purification.

-

Reduced Yield: The cumulative effect of failed couplings results in a dramatically lower yield of the desired full-length peptide.[1][2][3]

Pseudoprolines: Structure and Mechanism of Action

Pseudoproline (ΨPro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain hydroxyl or thiol group is condensed with a ketone or aldehyde (typically from dimethoxypropane) to form a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring.[4][5] This five-membered ring system mimics the structure of proline.

The core mechanism by which pseudoprolines prevent aggregation involves two primary effects:

-

Conformational Disruption: The rigid, proline-like ring structure is introduced into the flexible peptide backbone. This forces a "kink" in the chain, disrupting the linear conformation necessary for adjacent chains to align and form β-sheets.[1][6]

-

Cis-Amide Bond Induction: The steric hindrance imposed by the ring system strongly favors the formation of a cis-amide bond with the preceding amino acid residue, as opposed to the more common trans bond.[5][7] This cis-conformation acts as a potent "β-sheet breaker," effectively terminating or preventing the propagation of intermolecular hydrogen bonding networks.[1][5]

The combined effect is a significant increase in the solvation of the growing peptide chain, keeping it accessible for subsequent synthesis steps.[4][8] Importantly, the pseudoproline modification is temporary. The oxazolidine/thiazolidine ring is stable to the basic conditions of Fmoc deprotection but is cleanly cleaved during the final trifluoroacetic acid (TFA) treatment, restoring the native Ser, Thr, or Cys residue in the final peptide.[1][8][9]

Figure 1: Pseudoproline Mechanism. Native peptide chains can align via inter-chain hydrogen bonds to form β-sheets, causing aggregation. A pseudoproline dipeptide (yellow) introduces a kink, disrupting this alignment and preventing aggregation.

Quantitative Impact on Peptide Synthesis

The inclusion of pseudoproline dipeptides has a dramatic and quantifiable effect on the synthesis of "difficult sequences." Case studies on highly amyloidogenic peptides like Human Amylin (hAmylin) and complex chemokines such as RANTES demonstrate this improvement.

Table 1: Synthesis of Human Amylin (hAmylin) Fragment (8-37) Human Amylin is a 37-residue peptide notorious for its extreme aggregation propensity.

| Synthesis Strategy | Crude Product Outcome | Reference |

| Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | [1][10] |

| Fmoc-SPPS with Pseudoproline Dipeptides | The desired product was obtained in high yield. | [1][10] |

Table 2: General Impact on Highly Aggregating Sequences Data from manufacturers and literature highlight the general effectiveness of the strategy.

| Peptide Target | Modification | Purity / Yield Improvement | Reference |

| Highly Aggregated Generic Sequences | Insertion of a single pseudoproline dipeptide | Up to a 10-fold increase in final product yield. | [11][12] |

| RANTES (1-68) | Combination of ChemMatrix® resin and pseudoproline dipeptides | Enabled the successful synthesis of a previously intractable complex chemokine. | [8][13] |

Experimental Protocols

Protocol for SPPS using a Pseudoproline Dipeptide (Manual)

This protocol outlines the key manual steps for incorporating an Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨMe,MePro)-OH) into a growing peptide chain on a resin support.

-

Resin Preparation:

-

Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

-

Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using 20% piperidine (B6355638) in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.[3]

-

-

Activation Mixture Preparation:

-

Coupling Reaction:

-

Monitoring and Washing:

-

After the coupling period, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating a complete reaction.

-

If the reaction is incomplete, the coupling step can be repeated ("double coupling").

-

Once complete, filter the resin and wash thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

-

Protocol for Peptide Cleavage, Deprotection, and Precipitation

This protocol describes the final step where the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.

-

Preparation of Cleavage Cocktail:

-

Prepare a fresh cleavage cocktail. A common mixture ("Reagent R") is: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.[15] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean centrifuge tube.

-

Wash the resin twice with a small volume of fresh TFA to recover the remaining peptide and combine the filtrates.

-

In a separate, larger centrifuge tube, add a 10-fold excess of cold (≤ -20°C) diethyl ether.[15]

-

Slowly add the TFA/peptide solution dropwise into the cold ether. The crude peptide will precipitate as a white solid.

-

Centrifuge the mixture (e.g., 5 min at 3300 rpm) to pellet the peptide.[16]

-

Decant the ether supernatant.

-

Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Repeat this wash step 3-4 times to remove scavengers and residual TFA.[16]

-

After the final wash, allow the remaining ether to evaporate from the open tube overnight, yielding the dry, crude peptide powder.

-

Protocol for Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like β-sheet fibrils in solution by measuring the fluorescence of the dye Thioflavin T (ThT), which increases significantly upon binding to these structures. It is an ideal method to compare the aggregation propensity of a native peptide versus its pseudoproline-containing, non-aggregating counterpart.

-

Reagent Preparation:

-

Peptide Stock: Prepare stock solutions of the native peptide and the control (non-aggregating) peptide in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Determine the precise concentration using UV-Vis spectrophotometry.

-

ThT Stock: Prepare a 1 mM ThT stock solution in PBS.

-

Assay Buffer: PBS, pH 7.4.

-

-

Assay Setup:

-

The assay is performed in a 96-well black, clear-bottom microplate.[4]

-

For each reaction well, prepare a final volume of 100-120 µL. A typical reaction mixture contains:

-

Include a negative control containing only buffer and ThT.[17]

-

Each condition (native peptide, control peptide, buffer only) should be run in triplicate.

-

-

Data Acquisition:

-

Place the sealed 96-well plate into a fluorescence plate reader pre-heated to 37°C.[4][17]

-

Set the measurement parameters:

-

Monitor the fluorescence intensity over time (e.g., readings every 2-15 minutes) for several hours or days. Shaking between reads (e.g., 30 seconds at 400 rpm) can accelerate aggregation and improve reproducibility.[17]

-

-

Data Analysis:

-

Plot the average fluorescence intensity versus time for each condition. A sigmoidal curve with increasing fluorescence is characteristic of amyloid fibril formation. The native, aggregation-prone peptide is expected to show a significant increase in ThT fluorescence, while the pseudoproline-containing or control peptide should exhibit a flat baseline.

-

Visualizing Workflows and Relationships

Figure 2: SPPS Workflow with Pseudoproline. This flowchart illustrates the key steps in Fmoc-SPPS, highlighting the specific step where a pseudoproline dipeptide building block is incorporated to prevent on-resin aggregation.

Figure 3: Logical Flow of Pseudoproline Benefits. This diagram illustrates the cause-and-effect relationship from the initial problem of a difficult sequence to the negative outcomes of standard synthesis, and how the intervention with pseudoprolines leads to a successful synthesis.

Conclusion

Pseudoproline dipeptides are an essential and highly effective tool in modern peptide chemistry. By temporarily and reversibly altering the peptide backbone to favor a kinked, cis-amide bond conformation, they directly counteract the primary cause of synthesis failure for difficult sequences: on-resin aggregation. The evidence clearly demonstrates their ability to dramatically improve yields, enhance purity, and enable the synthesis of peptides that would otherwise be inaccessible. For researchers and drug development professionals working with complex peptides, the routine and strategic incorporation of pseudoproline dipeptides is a validated and powerful method for overcoming significant synthetic challenges.

References

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. ThT Fluorescence Assay [bio-protocol.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 8. bachem.com [bachem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]

- 13. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. peptide.com [peptide.com]

- 17. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide science, enabling the efficient and versatile assembly of amino acid chains.[1] This method's popularity stems from its mild reaction conditions and suitability for both manual and automated synthesis, making it indispensable in academic research and the pharmaceutical industry for applications ranging from basic biological studies to the development of novel therapeutics.[2][3]

This in-depth guide explores the core principles of Fmoc SPPS, provides detailed experimental protocols for key stages of the process, and presents quantitative data in a structured format to facilitate comparison and application.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1][2] The synthesis cycle is characterized by three fundamental steps: deprotection of the N-terminal Fmoc group, activation and coupling of the next Fmoc-protected amino acid, and thorough washing of the resin-bound peptide.[1]

-

Solid Support (Resin): The synthesis begins on an inert solid support, commonly polystyrene beads functionalized with a linker. The choice of resin and linker is critical as it dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[4][5]

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures the peptide chain is extended in the correct sequence.[1][6]

-

Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups to prevent their interference during the synthesis.[1] This orthogonal protection scheme is a key feature of Fmoc SPPS.

The entire process is a series of repeated cycles, with each cycle adding a single amino acid to the growing peptide chain.[2]

The Fmoc SPPS Cycle: A Visual Workflow

The cyclical nature of Fmoc SPPS is a key to its efficiency and amenability to automation. The following diagram illustrates the logical flow of a single cycle.

Key Experimental Protocols

The success of Fmoc SPPS relies on the careful execution of each step. Below are detailed methodologies for the critical stages of the synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites within the resin beads.[2]

Protocol:

-

Transfer the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) to a suitable reaction vessel.[5]

-

Add a solvent such as N,N-dimethylformamide (DMF) to completely cover the resin.[2]

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature, with occasional agitation.[2][5]

-

After swelling, drain the solvent and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[2]

Nα-Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is achieved using a mild base, most commonly piperidine.[6][7]

Protocol:

-

To the washed and swollen resin, add a 20% (v/v) solution of piperidine in DMF.[2][5]

-

Agitate the mixture for a specified period. A common procedure involves two treatments: the first for 5-7 minutes, followed by a second treatment of 10-20 minutes.[5][8]

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (5-6 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]

The mechanism of Fmoc deprotection proceeds via a β-elimination reaction initiated by the basic conditions.

Amino Acid Activation and Coupling

To form a new peptide bond, the incoming Fmoc-protected amino acid must be activated. This is typically achieved using a coupling reagent.[9]

Protocol:

-

In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU) in DMF.[5][10]

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically in slight excess over the amino acid), to the activation mixture.[5][11]

-

Allow the pre-activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[4]

-

After the reaction, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2]

The following diagram illustrates the general principle of carbodiimide-mediated amino acid activation, a common method used in SPPS.

Cleavage from the Resin and Side-Chain Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[12]

Protocol:

-

After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[2]

-

Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[12]

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[2]

-

Gently agitate the mixture at room temperature for 1-3 hours.[2][13]

-

Filter the mixture to separate the resin and collect the filtrate containing the dissolved peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[2]

-

Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.[2]

-

Dry the peptide pellet under vacuum to obtain the crude product.

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are highly dependent on the stoichiometry and reaction times used. The following tables summarize typical quantitative parameters for the key steps in Fmoc-SPPS.

Table 1: Reagent Concentrations and Reaction Times for Deprotection

| Reagent | Concentration (v/v in DMF) | Typical Reaction Time |

| Piperidine | 20-50% | 5-20 minutes |

| Morpholine | 20-30% | 20-30 minutes[14] |

Note: Piperidine is the most commonly used reagent for Fmoc deprotection.[6]

Table 2: Equivalents of Reagents for Amino Acid Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 3 - 5 |

| Coupling Agent (e.g., HBTU, HATU) | 3 - 5 |

| Base (e.g., DIPEA, Collidine) | 6 - 10 |

Note: The exact equivalents may vary depending on the specific coupling reagents and the difficulty of the coupling step.

Table 3: Common Cleavage Cocktails and Scavengers

| Cocktail Name | Composition | Primary Use |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Universal, for complex peptides[12] |

| TFA/TIS/Water | TFA/TIS/water (95:2.5:2.5) | General purpose, for peptides without sensitive residues[12] |

| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5% w/w) | For methionine-containing peptides to prevent oxidation[15][16] |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Conclusion

Fmoc solid-phase peptide synthesis is a robust and highly adaptable technology that has become the dominant method for creating synthetic peptides.[2] A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize high-purity peptides for a wide array of applications. By carefully controlling synthesis parameters and employing the appropriate reagents and strategies outlined in this guide, scientists can efficiently produce peptides to advance scientific discovery and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. genscript.com [genscript.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bachem.com [bachem.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifetein.com [lifetein.com]

Revolutionizing Hydrophobic Peptide Synthesis: A Technical Guide to Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of hydrophobic peptides is a formidable challenge in peptide chemistry, often plagued by issues of on-resin aggregation, leading to poor yields and purification difficulties. This technical guide provides an in-depth exploration of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide building block designed to overcome these hurdles. By temporarily introducing a "kink" into the peptide backbone, this reagent effectively disrupts the formation of secondary structures that drive aggregation during solid-phase peptide synthesis (SPPS), thereby enhancing synthesis efficiency, purity, and overall yield.

Introduction to this compound

This compound is a specialized dipeptide derivative where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine (B1195125) ring.[1][2] This modification mimics the structure of proline, hence the term "pseudoproline."[3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the isoleucine residue makes it fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[2][4] The incorporation of this dipeptide into a growing peptide chain offers a powerful strategy to mitigate the aggregation often encountered with sequences rich in hydrophobic amino acids.[5]

Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference(s) |

| Synonyms | Fmoc-Ile-Thr(psiMe,Mepro)-OH | [6] |

| CAS Number | 957780-52-8 | [1][6] |

| Molecular Formula | C₂₈H₃₄N₂O₆ | [6] |

| Molecular Weight | 494.58 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Storage Temperature | 2-8°C | [1] |

Mechanism of Action: Disrupting Aggregation

The primary cause of difficulties in the synthesis of hydrophobic peptides is the formation of stable secondary structures, particularly β-sheets, by the growing peptide chains attached to the solid support.[5] This aggregation leads to incomplete coupling and deprotection steps, resulting in truncated and deletion sequences. This compound addresses this issue through a unique conformational disruption mechanism.

The oxazolidine ring of the pseudoproline moiety introduces a "kink" in the peptide backbone, similar to that of a natural proline residue.[3] This structural perturbation disrupts the inter-chain hydrogen bonding that is essential for the formation of β-sheets. By preventing this aggregation, the peptide-resin remains well-solvated, ensuring that reagents have unrestricted access to the reactive sites. This leads to more efficient coupling and deprotection cycles throughout the synthesis. The native threonine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1]

Caption: Mechanism of aggregation disruption.

Quantitative Data on Synthesis Improvement

The use of pseudoproline dipeptides like this compound has been shown to dramatically improve the outcomes of challenging peptide syntheses. While specific data for every possible hydrophobic sequence is not available, case studies on notoriously difficult peptides provide compelling evidence of their efficacy.

| Peptide Sequence | Synthesis without Pseudoproline | Synthesis with Pseudoproline | Reference(s) |

| Human Amylin (8-37) fragment | Total failure, mixture of truncated peptides | >90% purity in crude product | [7] |

| PADRE Epitope | Low elongation yield, numerous truncation peptides | Excellent elongation yield, major peak at 87% purity | [8] |

| Aβ(1-42) Peptide | Low yield (4%) and purity | Significantly improved yield (12%) and successful synthesis | [5] |

| General Hydrophobic Peptides | Often results in incomplete synthesis and complex purification | Leads to higher crude purity and overall yield | [3][9] |

These examples highlight the transformative impact of incorporating pseudoproline dipeptides in the synthesis of aggregation-prone sequences, often turning a failed synthesis into a successful one.

Experimental Protocol: Synthesis of a Model Hydrophobic Peptide

This section provides a detailed, representative protocol for the manual solid-phase synthesis of a model hydrophobic peptide incorporating this compound.

5.1. Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Kaiser test kit

5.2. Synthesis Workflow

Caption: Standard Fmoc-SPPS workflow.

5.3. Step-by-Step Procedure

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF twice for 10 minutes each.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

-

Amino Acid Coupling:

-

For standard amino acids: Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid with DIC and OxymaPure in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

-

For this compound incorporation: Follow the same procedure as for standard amino acids, using a 3-5 fold molar excess of the pseudoproline dipeptide.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the conversion of the pseudoproline back to threonine.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).

Conclusion

This compound is a powerful and indispensable tool for the synthesis of hydrophobic and other "difficult" peptides. Its ability to disrupt on-resin aggregation leads to significant improvements in synthesis efficiency, crude peptide purity, and overall yield. By incorporating this pseudoproline dipeptide strategically into a peptide sequence, researchers and drug development professionals can overcome many of the challenges associated with hydrophobic peptide synthesis, facilitating the development of novel peptide-based therapeutics and research tools. This guide provides the foundational knowledge and a practical framework for the successful application of this compound in your research endeavors.

References

- 1. Fmoc-Ile-Thr(psiMe,Mepro)-OH Novabiochem 957780-52-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. biotage.com [biotage.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Manual Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, in manual solid-phase peptide synthesis (SPPS). The incorporation of this dipeptide is a key strategy to disrupt peptide aggregation, particularly in sequences prone to forming secondary structures that hinder chain elongation.

Introduction

This compound is a valuable building block in Fmoc-based SPPS.[1] It is a dipeptide derivative where the threonine residue is reversibly protected as a dimethyloxazolidine, creating a proline-like "kink" in the peptide backbone. This structural feature effectively disrupts the inter-chain hydrogen bonding that leads to on-resin aggregation, a common challenge in the synthesis of "difficult" sequences.[2] The pseudoproline moiety is stable under standard Fmoc SPPS conditions and is readily cleaved during the final trifluoroacetic acid (TFA)-based deprotection step, regenerating the native threonine residue.

Chemical Properties:

| Property | Value |

| CAS Number | 957780-52-8 |

| Molecular Formula | C₂₈H₃₄N₂O₆ |

| Molecular Weight | 494.59 g/mol |

| Appearance | White to off-white powder |

Experimental Protocols

Materials and Reagents

-

This compound

-

SPPS Resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, PyBOP, or DIC/HOBt)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT))

-

Kaiser test or other ninhydrin-based test kits

Manual SPPS Workflow

The following diagram outlines the key steps in a manual SPPS cycle incorporating this compound.

Caption: Manual SPPS workflow for peptide synthesis.

Detailed Protocol for Coupling this compound

This protocol is for a standard 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling Reaction:

-

In a separate vial, dissolve the reagents as described in the table below.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

After the coupling time, take a small sample of the resin beads and perform a Kaiser test (or an alternative ninhydrin-based test).

-

A negative result (colorless or yellow beads) indicates a complete reaction.

-

A positive result (blue or purple beads) indicates incomplete coupling. If the coupling is incomplete, extend the reaction time or perform a recoupling step.

-

-

Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle.

Table of Reagent Quantities for Coupling:

| Reagent | Equivalents (relative to resin loading) | Molar Amount (for 0.1 mmol scale) | Notes |

| This compound | 1.5 - 3.0 | 0.15 - 0.30 mmol | Higher equivalents can improve coupling efficiency for difficult sequences. |

| Coupling Reagent (e.g., HBTU) | 1.45 - 2.9 | 0.145 - 0.29 mmol | Use slightly less than the amino acid derivative. |

| DIPEA | 3.0 - 6.0 | 0.30 - 0.60 mmol | Add to the activation mixture just before adding to the resin. |

| Solvent (DMF) | - | Sufficient to dissolve reagents and swell the resin | Ensure all reagents are fully dissolved before adding to the resin. |

Cleavage and Final Deprotection

The pseudoproline oxazolidine (B1195125) ring is cleaved concurrently with the side-chain protecting groups and cleavage from the resin using a standard TFA-based cocktail. The regeneration of the native threonine residue is generally complete within 2-3 hours.[3]

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in section 2.3.2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is:

-

95% TFA

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin in the reaction vessel (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance; Peptide aggregation | Extend coupling time; Recouple with fresh reagents; Use a higher excess of the pseudoproline dipeptide and coupling reagents. |

| Low Purity of Crude Peptide | Incomplete deprotection or coupling in previous steps; Side reactions during cleavage | Ensure complete reactions at each step using the Kaiser test; Optimize cleavage cocktail and time. |

| Poor Solubility of the Peptide | The final deprotected peptide sequence is hydrophobic | Use a minimal amount of TFA to dissolve the crude peptide and precipitate in cold ether; Consider alternative purification strategies like preparative HPLC with appropriate mobile phases. |

Conclusion

The use of this compound is a highly effective strategy to mitigate on-resin aggregation during manual SPPS. By following the detailed protocols outlined in this document, researchers can improve the synthesis efficiency and purity of challenging peptide sequences. Careful monitoring of coupling reactions and optimization of cleavage conditions are crucial for obtaining high-quality peptides.

References

Application Notes and Protocols: Coupling of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate challenges associated with peptide aggregation.[1] Aggregation, driven by the formation of secondary structures like β-sheets in the growing peptide chain, can lead to incomplete coupling reactions, reduced yields, and difficult purifications.[1] The incorporation of a pseudoproline moiety introduces a "kink" into the peptide backbone, disrupting these secondary structures and thereby enhancing the efficiency of peptide synthesis.[2] This dipeptide is particularly effective in the synthesis of long or hydrophobic peptide sequences.[3] It is introduced as a dipeptide to overcome the steric hindrance that makes direct acylation of the pseudoproline's secondary amine challenging.[1]

Mechanism of Action

The threonine residue in this compound is reversibly protected as an oxazolidine (B1195125) ring. This ring structure mimics the conformational constraints of proline, forcing a bend in the peptide chain. This disruption of the linear structure prevents the inter-chain hydrogen bonding that leads to aggregation. The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the solid support.[2]

Experimental Protocols

Manual Coupling Protocol (Phosphonium/Aminium Activation)

This protocol is suitable for manual solid-phase peptide synthesis.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU, PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Kaiser test or other ninhydrin-based test reagents

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Activation of the Dipeptide:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal volume of DMF or NMP.

-

Add DIPEA (6-10 equivalents) to the solution and mix thoroughly.

-

-

Coupling Reaction:

-

Immediately add the activated dipeptide solution to the swollen resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash thoroughly with DMF.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the test is positive, continue the coupling for an additional 1-2 hours and re-test.

-

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

Automated Coupling Protocol

This protocol is designed for use with automated peptide synthesizers.

Procedure:

-

Reagent Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMF) at the standard concentration used for other amino acids on the synthesizer.

-

Ensure that the coupling reagent (e.g., HCTU, HATU) and base (e.g., DIPEA) reservoirs are filled.

-

-

Synthesis Programming:

-

Program the synthesizer to perform a coupling cycle at the desired position in the peptide sequence.

-

Select the vial containing the this compound solution.

-

Standard coupling times of 30-60 minutes are typically sufficient. For difficult sequences, this time can be extended.

-

-

Execution: Initiate the automated synthesis protocol. The instrument will perform the deprotection, activation, coupling, and washing steps automatically.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes representative data for the coupling of this compound under various conditions. The purity was determined by HPLC analysis of the crude peptide after cleavage.

| Coupling Reagent | Equivalents (Dipeptide:Reagent:Base) | Solvent | Coupling Time (hours) | Temperature (°C) | Representative Crude Purity (%) |

| HATU | 3 : 2.9 : 6 | DMF | 1 | 25 | >95 |

| HBTU | 3 : 2.9 : 6 | DMF | 1.5 | 25 | ~90 |

| PyBOP | 3 : 3 : 6 | DMF | 2 | 25 | ~88 |

| DIC/Oxyma | 3 : 3 : 3 | DMF/DCM (1:1) | 2 | 25 | ~85 |

| HATU | 3 : 2.9 : 6 | NMP | 1 | 40 | >95 |

Note: HATU generally provides the highest purity and fastest reaction times for coupling pseudoproline dipeptides.[4] Increasing the temperature can in some cases improve coupling efficiency, but care must be taken to avoid side reactions.

Visualizations

Experimental Workflow for Manual Coupling

Caption: Workflow for the manual coupling of this compound.

Logical Relationship of Pseudoproline Function

Caption: How pseudoproline dipeptides address aggregation in peptide synthesis.

References

Application Notes and Protocols for Coupling Pseudoproline Dipeptides: A Comparative Guide to HBTU and DIC/HOBt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation and improving the synthesis of "difficult" sequences.[1][2] These modified dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures that can lead to poor coupling efficiencies and low yields.[2][3] The selection of an appropriate coupling reagent is critical to effectively incorporate these dipeptides into a growing peptide chain. This document provides a detailed comparison of two commonly used coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole) combination, for the coupling of pseudoproline dipeptides.

Overview of Coupling Reagents

HBTU is a uronium-based aminium salt that has become a staple in peptide synthesis due to its high efficiency and rapid reaction times.[4][5] It promotes the formation of an active HOBt ester of the carboxylic acid, which then readily reacts with the amine component.[4]

DIC/HOBt represents a classic carbodiimide-based coupling strategy. DIC activates the carboxylic acid, and the addition of HOBt is crucial for suppressing racemization and improving reaction efficiency by forming the same active HOBt ester intermediate.[4][6]

Data Presentation: Comparative Analysis of HBTU and DIC/HOBt

While direct head-to-head quantitative data for the coupling of pseudoproline dipeptides is not extensively available in the literature, the following table summarizes the general performance characteristics of HBTU and DIC/HOBt in solid-phase peptide synthesis, which are applicable to the coupling of pseudoproline dipeptides.[3]

| Feature | HBTU | DIC/HOBt | References |

| Coupling Efficiency | Generally higher, often requiring shorter reaction times. | Effective, but may require longer coupling times compared to HBTU. | [4][5] |

| Reaction Speed | Fast, with typical coupling times of 10-60 minutes. | Slower, with typical coupling times of 1-2 hours or more. | [7] |

| Racemization Suppression | Good, especially with the addition of HOBt. | Excellent, the primary role of HOBt is to minimize racemization. | [4][6] |

| Byproducts | Tetramethylurea (soluble in common SPPS solvents). | Diisopropylurea (soluble in most organic solvents) and HOBt. | [4] |

| Ease of Use | Simple, one-component reagent (plus base). | Two-component system requiring careful stoichiometry. | [4][7] |

| Cost | Generally more expensive than DIC/HOBt. | More cost-effective for large-scale synthesis. | [4] |

| Side Reactions | Can cause guanidinylation of the N-terminal amine if used in excess. | Dehydration of Asn and Gln can occur without HOBt. | [6][8] |

Signaling Pathways and Experimental Workflows

Coupling Reaction Mechanisms

The following diagrams illustrate the general mechanisms for peptide bond formation using HBTU and DIC/HOBt.

General Experimental Workflow for SPPS

The following diagram outlines a typical workflow for a single coupling cycle in solid-phase peptide synthesis.

Experimental Protocols

The following are generalized protocols for the coupling of pseudoproline dipeptides using HBTU and DIC/HOBt. It is recommended to optimize these conditions for specific peptide sequences and resins.

Protocol 1: Coupling of Pseudoproline Dipeptide using HBTU

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-pseudoproline dipeptide

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2.0 equivalents relative to resin loading), HBTU (2.0 equivalents), and HOBt (2.0 equivalents, optional but recommended for suppressing racemization) in DMF. Add DIPEA (4.0 equivalents) to the solution and vortex briefly.[7]

-

Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 10-60 minutes.[7]

-

Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling of Pseudoproline Dipeptide using DIC/HOBt

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-pseudoproline dipeptide

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes, then suspend in DCM (approximately 10 mL per gram of resin).[7]

-

Amino Acid and HOBt Solution: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading) in DMF. In another vessel, dissolve HOBt (5.5 equivalents) in a minimal volume of DMF.[7]

-

Coupling Reaction: Add the Fmoc-pseudoproline dipeptide solution and the HOBt solution to the resin suspension. Add DIC (5.5 equivalents) to the mixture. Agitate the reaction at room temperature.[7]

-

Monitoring: Monitor the reaction progress using the Kaiser test. This coupling method may require longer reaction times (e.g., 1-4 hours or longer).

-

Washing: Upon completion, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Conclusion and Recommendations

Both HBTU and DIC/HOBt are effective coupling reagents for the incorporation of pseudoproline dipeptides in SPPS. The choice between them often depends on the specific requirements of the synthesis.

-

For routine and rapid synthesis , especially of longer peptides where coupling efficiency is paramount, HBTU is often the preferred choice due to its faster kinetics and high coupling yields.[4]

-

When minimizing racemization is the highest priority , particularly for sensitive amino acids adjacent to the pseudoproline dipeptide, DIC/HOBt is a robust and reliable option.[4][6]

It is always recommended to perform small-scale test couplings to determine the optimal conditions for a particular peptide sequence. The use of pseudoproline dipeptides, in conjunction with an appropriate coupling strategy, can significantly enhance the success rate of synthesizing complex and aggregation-prone peptides.[1]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. people.uniurb.it [people.uniurb.it]

Application Note: Optimal Resin Selection for Solid-Phase Synthesis with Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the selection of an optimal solid support resin for Solid-Phase Peptide Synthesis (SPPS) utilizing the sterically hindered pseudoproline dipeptide, Fmoc-Ile-Thr(psi(Me,Me)pro)-OH. Pseudoproline dipeptides are incorporated into peptide sequences to disrupt secondary structures, prevent aggregation, and enhance coupling efficiencies, thereby improving the yield and purity of the final product[1][2][3][4]. The choice of resin is critical and is primarily dictated by the desired C-terminal functionality of the peptide (acid or amide) and the overall synthesis strategy, such as the generation of protected peptide fragments for convergent synthesis. This note details the advantages and disadvantages of various resins, provides a comparative data summary, and offers detailed protocols for loading, synthesis, and cleavage.

Background: The Role of Pseudoproline Dipeptides

This compound is a pre-formed dipeptide where the threonine residue has been cyclized into a 2,2-dimethyloxazolidine (B1633789) ring[1][5]. This structure mimics the conformational kink of proline, effectively disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and on-resin aggregation during SPPS[1][4].

Key Advantages:

-

Disrupts Aggregation: The proline-like kink prevents the formation of secondary structures that can render reactive sites inaccessible[1][5].

-

Improves Solubility: By minimizing aggregation, the growing peptide chain remains better solvated, leading to more efficient reaction kinetics[6].

-

Enhances Purity and Yield: Improved coupling and deprotection steps result in a cleaner crude product with fewer deletion sequences[4].

The native Ile-Thr sequence is fully restored upon final cleavage with Trifluoroacetic Acid (TFA)[4][5].

Resin Selection Criteria

The selection of the appropriate resin is the first critical step for a successful synthesis. The primary determining factor is the desired C-terminus of the final peptide.

Decision Workflow for Resin Selection

The following diagram outlines the decision-making process for selecting the optimal resin based on key experimental goals.

Caption: Decision workflow for optimal resin selection.

Comparison of Recommended Resins

For loading the bulky this compound dipeptide, resins with high reactivity and compatibility with specific cleavage strategies are preferred. The 2-Chlorotrityl Chloride (2-CTC) resin is highly recommended for producing C-terminal acids or protected fragments due to its mild cleavage conditions[7]. Wang resin is a standard alternative for C-terminal acids, while Rink Amide is the resin of choice for C-terminal amides.

| Resin Type | Recommended For | Loading Principle | Cleavage Conditions | Advantages | Disadvantages |

| 2-Chlorotrityl Chloride (2-CTC) | C-Terminal Acids; Protected Peptide Fragments | SN1 reaction with the carboxylic acid and DIPEA. No pre-activation needed. | Mild: 0.5-2% TFA in DCM, or HFIP/DCM for protected fragments[7][8][9]. Standard: 95% TFA cocktail for full deprotection. | Minimizes racemization of the first residue[10]. Allows cleavage of fully protected fragments[7]. High loading efficiency for hindered residues. | Moisture sensitive. May exhibit premature chain loss with repeated piperidine (B6355638) treatments during very long syntheses[10]. |

| Wang Resin | C-Terminal Acids | Esterification, typically via symmetric anhydride (B1165640) or activated ester (e.g., DIC/DMAP)[11]. | Standard: Requires strong acid, typically 95% TFA cocktail (TFA/TIS/H₂O)[10][12]. | Cost-effective and widely used[13]. Stable linker under standard SPPS conditions. | Risk of racemization during loading[11]. Strong acid cleavage may not be suitable for sensitive peptides. |

| Rink Amide Resin | C-Terminal Amides | Standard amide bond formation using coupling reagents (e.g., HATU/DIPEA, HBTU/DIPEA)[11][14]. | Standard: Requires strong acid, typically 95% TFA cocktail (TFA/TIS/H₂O)[10]. | High stability of the linker to Fmoc deprotection conditions. Directly yields a C-terminal primary amide. | Strong acid cleavage. Linker decomposition can sometimes cause side reactions, which can be mitigated with scavengers[10]. |

Experimental Protocols

Safety Note: Always handle reagents like TFA, DIPEA, and coupling agents in a fume hood while wearing appropriate personal protective equipment (PPE). Ensure all glassware and solvents for 2-CTC resin loading are anhydrous[14].

Protocol 1: Loading of Dipeptide onto 2-Chlorotrityl Chloride (2-CTC) Resin

This is the recommended protocol for attaching this compound to produce a C-terminal acid or a protected fragment.

-

Resin Swelling: Swell 2-CTC resin (1.0 g, e.g., 1.2 mmol/g capacity) in anhydrous Dichloromethane (DCM) (10 mL) for 30-60 minutes in a reaction vessel. Drain the solvent.

-

Dipeptide Solution Preparation: In a separate flask, dissolve this compound (0.8-1.2 equivalents relative to resin capacity) in anhydrous DCM (10 mL/g resin). If solubility is an issue, add a minimal amount of anhydrous N-Methyl-2-pyrrolidone (NMP) (e.g., 3 mL/g resin) to achieve full dissolution[14].

-

Loading Reaction: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents relative to the dipeptide) to the dipeptide solution, mix, and immediately add it to the swollen resin[7].

-

Incubation: Agitate the mixture gently at room temperature. For pseudoproline dipeptides, an extended reaction time of 12-16 hours (overnight) is recommended to ensure maximum loading[14].

-

Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol (B129727)/DIPEA (17:2:1) (10 mL) and agitate for 30 minutes[14].

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Drying: Dry the resin in vacuo over KOH.

-

Loading Determination: Determine the final loading capacity using Protocol 3. A typical loading for this dipeptide is in the range of 0.3-0.6 mmol/g.

Protocol 2: Loading of Dipeptide onto Rink Amide Resin

This protocol is for synthesizing a peptide with a C-terminal amide.

-

Resin Preparation: If the Rink Amide resin is supplied in the Fmoc-protected form, it must be deprotected first. Swell the resin (1.0 g) in DMF (10 mL) for 60 minutes. Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes[10][14].

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

-

Incubation: Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction using a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates a complete reaction[15].

-

Washing: After a negative Kaiser test, drain the solution and wash the resin with DMF (5x) and DCM (3x).

-

Drying & Determination: Dry the resin in vacuo and determine loading using Protocol 3.

Protocol 3: Determination of Resin Loading (UV-Vis Spectrophotometry)

-

Accurately weigh 2-5 mg of the dry, loaded resin into a 10 mL volumetric flask.

-

Add 2 mL of 20% piperidine in DMF to the flask and agitate for 30 minutes to cleave the Fmoc group.

-

Dilute the solution to the 10 mL mark with DMF.

-

Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm against a blank of 20% piperidine in DMF.

-

Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume [L]) / (ε × mass of resin [g] × path length [cm]) (Where ε at 301 nm = 7800 L mol⁻¹ cm⁻¹)

Protocol 4: Peptide Cleavage and Deprotection

-

Mild Cleavage from 2-CTC Resin (Protected Fragment):

-

Wash the final peptide-resin with DCM and dry.

-

Add a solution of 0.5-2% TFA in DCM or 20% Hexafluoroisopropanol (HFIP) in DCM[7][9].

-

Agitate for 2 minutes and collect the filtrate into a flask containing 10% pyridine (B92270) in methanol to neutralize the acid[7].

-

Repeat the cleavage step 5-10 times until the product is fully cleaved.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Standard Cleavage from 2-CTC, Wang, or Rink Amide Resin (Full Deprotection):

-

Wash the final peptide-resin with DCM and dry in vacuo.

-

Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water [10]. TIS acts as a scavenger to protect the peptide from reactive cations.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours[10][12].

-

Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge or filter to collect the peptide, wash with cold ether, and dry.

-

General SPPS Workflow

The following diagram illustrates the complete workflow for solid-phase peptide synthesis after the initial loading of the dipeptide.

Caption: General workflow for Fmoc-based SPPS.

Conclusion

The successful synthesis of peptides containing the aggregation-disrupting dipeptide this compound is highly dependent on the correct choice of solid support. For applications requiring the synthesis of protected peptide fragments for convergent strategies or those benefiting from exceptionally mild cleavage conditions, 2-Chlorotrityl Chloride resin is the superior choice [7]. For routine synthesis of peptides with a C-terminal acid or amide, Wang resin and Rink Amide resin are robust and effective alternatives, respectively. The detailed protocols provided herein offer a validated starting point for researchers to optimize their specific synthesis needs.

References

- 1. chempep.com [chempep.com]

- 2. Content Not Available [sigmaaldrich.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

Revolutionizing Long Peptide Synthesis: Application Notes and Protocols for Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals